4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane, also known as sabinene, is a naturally occurring monoterpene. It is found in the essential oils of various plants, including Norway spruce and holm oak. This compound is known for its distinctive woody and spicy aroma, making it a valuable component in the fragrance and flavor industries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a geranyl or neryl derivative, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid or phosphoric acid, and is conducted at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves the extraction of essential oils from plant sources. The essential oils are then subjected to fractional distillation to isolate the desired compound. This method is preferred due to its cost-effectiveness and the availability of natural sources .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or acids.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is often used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of sabinene hydrate or sabinone.
Reduction: Formation of more saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and as a natural insect repellent
Wirkmechanismus
The mechanism of action of 4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts microbial cell membranes, leading to cell lysis.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and mediators.
Analgesic Effects: Modulates pain perception pathways by interacting with specific receptors
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-ene
- 4-Methylidene-1-propan-2-ylcyclohexene
- 7,7-Dimethyl-2-methylidenebicyclo[2.2.1]heptane
Uniqueness
4-Methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane is unique due to its distinctive bicyclic structure and the presence of both methyl and methylidene groups. This structural arrangement contributes to its unique chemical reactivity and biological activity, distinguishing it from other similar monoterpenes .
Eigenschaften
Molekularformel |
C11H18 |
---|---|
Molekulargewicht |
150.26 g/mol |
IUPAC-Name |
4-methyl-3-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C11H18/c1-7(2)11-5-8(3)9(4)10(11)6-11/h7,9-10H,3,5-6H2,1-2,4H3 |
InChI-Schlüssel |
DDQISZBTSOIEAF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2CC2(CC1=C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.